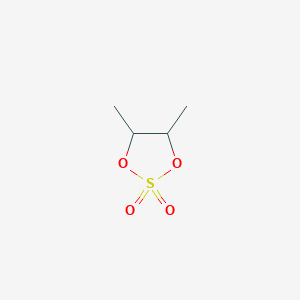
2,4-dimethyl-5-hydroxypyridine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-5-hydroxypyridine N-oxide (DMPO) is a stable free radical that is widely used in scientific research as a spin-trapping agent. DMPO is a small molecule that can react with a wide range of free radicals and reactive oxygen species (ROS), making it a valuable tool in the study of oxidative stress and related diseases.
Scientific Research Applications
2,4-dimethyl-5-hydroxypyridine N-oxide is widely used in scientific research as a spin-trapping agent to study oxidative stress and related diseases. It can react with a wide range of free radicals and ROS, including superoxide, hydroxyl radical, and peroxynitrite. 2,4-dimethyl-5-hydroxypyridine N-oxide is used in a variety of research fields, including biochemistry, pharmacology, and toxicology.
Mechanism Of Action
2,4-dimethyl-5-hydroxypyridine N-oxide works by trapping free radicals and ROS, forming stable adducts that can be detected and analyzed. The reaction between 2,4-dimethyl-5-hydroxypyridine N-oxide and free radicals is a one-electron transfer process, which produces a stable 2,4-dimethyl-5-hydroxypyridine N-oxide radical adduct. The adduct can be detected using a variety of techniques, including electron paramagnetic resonance (EPR) spectroscopy and mass spectrometry.
Biochemical And Physiological Effects
2,4-dimethyl-5-hydroxypyridine N-oxide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It can protect cells from oxidative stress and reduce inflammation. 2,4-dimethyl-5-hydroxypyridine N-oxide has also been shown to have neuroprotective and cardioprotective effects in animal models.
Advantages And Limitations For Lab Experiments
2,4-dimethyl-5-hydroxypyridine N-oxide has several advantages for lab experiments. It is a stable free radical that can react with a wide range of free radicals and ROS, making it a valuable tool for studying oxidative stress and related diseases. 2,4-dimethyl-5-hydroxypyridine N-oxide is also relatively inexpensive and easy to use. However, there are some limitations to using 2,4-dimethyl-5-hydroxypyridine N-oxide in lab experiments. It can react with other molecules in the cell, leading to false positives. 2,4-dimethyl-5-hydroxypyridine N-oxide also has a short half-life, which can limit its usefulness in some experiments.
Future Directions
There are several future directions for research on 2,4-dimethyl-5-hydroxypyridine N-oxide. One area of interest is the development of new spin-trapping agents that are more selective and have longer half-lives. Another area of interest is the use of 2,4-dimethyl-5-hydroxypyridine N-oxide in clinical studies to evaluate its potential therapeutic benefits. 2,4-dimethyl-5-hydroxypyridine N-oxide may also have applications in the development of new drugs for the treatment of oxidative stress-related diseases.
Synthesis Methods
2,4-dimethyl-5-hydroxypyridine N-oxide can be synthesized by the reaction of 2,4-dimethylpyridine with hydrogen peroxide in the presence of a catalyst such as iron or copper. The reaction produces 2,4-dimethyl-5-hydroxypyridine N-oxide as a stable free radical, which can be purified and used in scientific research.
properties
CAS RN |
143509-34-6 |
|---|---|
Product Name |
2,4-dimethyl-5-hydroxypyridine N-oxide |
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4,6-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3 |
InChI Key |
VEKLLMQPVFQSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
Canonical SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
synonyms |
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)



